molecular formula C9H11ClO2 B13875094 3-(4-Chlorophenyl)propane-1,2-diol

3-(4-Chlorophenyl)propane-1,2-diol

Cat. No.: B13875094
M. Wt: 186.63 g/mol
InChI Key: HRKYJXZQZROJJV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propane-1,2-diol, also known as chlorphenesin, is an organic compound belonging to the class of phenol ethers. It is characterized by the presence of a 4-chlorophenyl group attached to a propane-1,2-diol backbone. This compound is known for its antifungal, antibacterial, and muscle relaxant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)propane-1,2-diol typically involves the reaction of 4-chlorophenol with epichlorohydrin, followed by hydrolysis. The reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of ether formation and hydrolysis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propane-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)propane-1,2-diol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its antifungal and antibacterial properties.

    Medicine: Utilized as a muscle relaxant and investigated for its potential in treating conditions like trigeminal neuralgia.

    Industry: Employed as an antimycotic agent in various formulations .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diol involves its interaction with the central nervous system. It acts as a muscle relaxant by blocking nerve impulses or pain sensations sent to the brain. The exact molecular targets and pathways are not well-defined, but it is known to exert its effects primarily through the central nervous system rather than directly on skeletal muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as an antifungal and antibacterial agent, as well as its muscle relaxant properties. Its ability to inhibit IgE-mediated histamine release further distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

3-(4-chlorophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2

InChI Key

HRKYJXZQZROJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)O)Cl

Origin of Product

United States

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